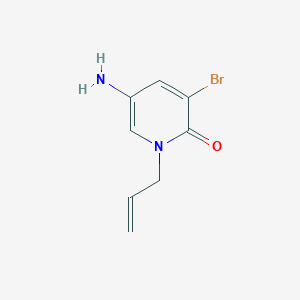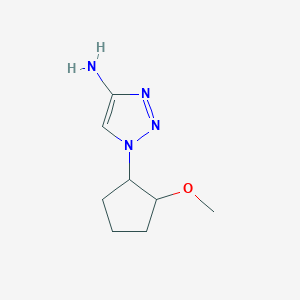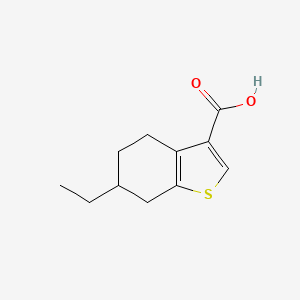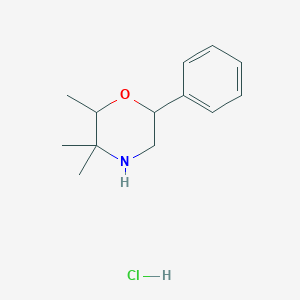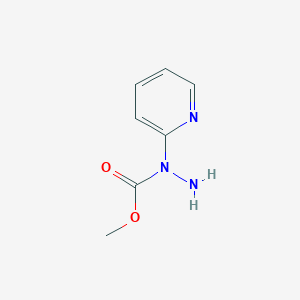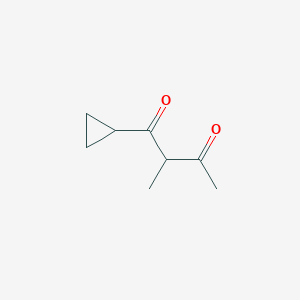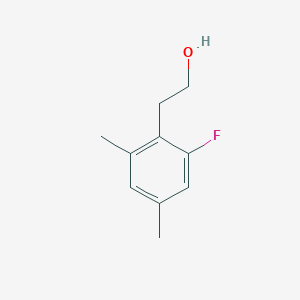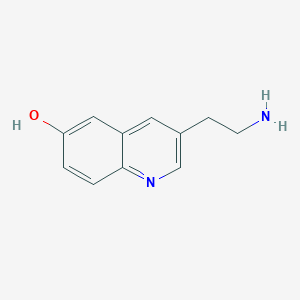
3-(2-Aminoethyl)quinolin-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Aminoethyl)quinolin-6-ol is a heterocyclic compound that features a quinoline core with an aminoethyl group at the 3-position and a hydroxyl group at the 6-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)quinolin-6-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available quinoline derivatives.
Functional Group Introduction: The aminoethyl group is introduced at the 3-position through nucleophilic substitution reactions.
Hydroxylation: The hydroxyl group is introduced at the 6-position using selective hydroxylation reactions.
Industrial Production Methods
Industrial production methods for this compound often involve optimized reaction conditions to maximize yield and purity. These methods may include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Green Chemistry: Implementation of environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.
化学反応の分析
Types of Reactions
3-(2-Aminoethyl)quinolin-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: The aminoethyl group can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, dihydroquinoline derivatives, and various substituted quinoline compounds.
科学的研究の応用
3-(2-Aminoethyl)quinolin-6-ol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-(2-Aminoethyl)quinolin-6-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, and other proteins involved in disease pathways.
Pathways: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.
類似化合物との比較
Similar Compounds
2-Aminoquinoline: Lacks the hydroxyl group at the 6-position.
6-Hydroxyquinoline: Lacks the aminoethyl group at the 3-position.
Quinoline: The parent compound without any substituents.
Uniqueness
3-(2-Aminoethyl)quinolin-6-ol is unique due to the presence of both the aminoethyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
特性
CAS番号 |
1421605-96-0 |
|---|---|
分子式 |
C11H12N2O |
分子量 |
188.23 g/mol |
IUPAC名 |
3-(2-aminoethyl)quinolin-6-ol |
InChI |
InChI=1S/C11H12N2O/c12-4-3-8-5-9-6-10(14)1-2-11(9)13-7-8/h1-2,5-7,14H,3-4,12H2 |
InChIキー |
ZRBWJXJFKGFIBS-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NC=C(C=C2C=C1O)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


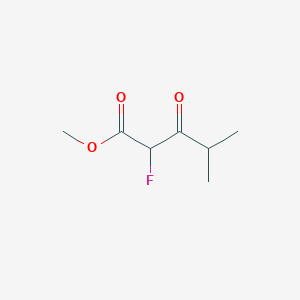
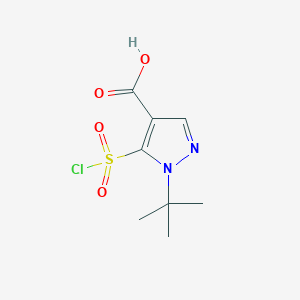

![1-[2-Hydroxy-5-(propan-2-YL)phenyl]-2-methylpropan-1-one](/img/structure/B13308450.png)
